molecular formula C17H23N3O4 B7714986 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide

Cat. No.: B7714986
M. Wt: 333.4 g/mol
InChI Key: HPJVNKGBMWMNEU-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the reaction of the oxadiazole derivative with 3-methoxypropylamine to form the desired butanamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with specific properties such as fluorescence or conductivity.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide
  • 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide

Uniqueness

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the oxadiazole moiety. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-11-5-10-18-15(21)8-4-9-16-19-17(20-24-16)13-6-3-7-14(12-13)23-2/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVNKGBMWMNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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